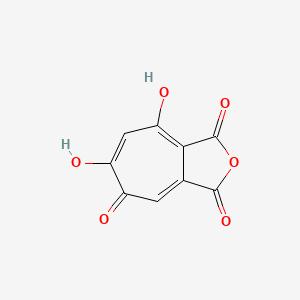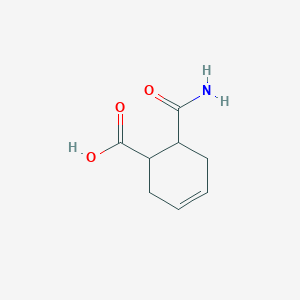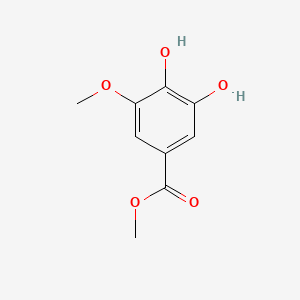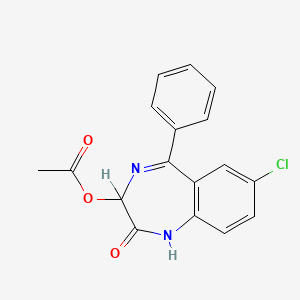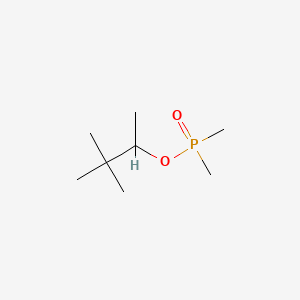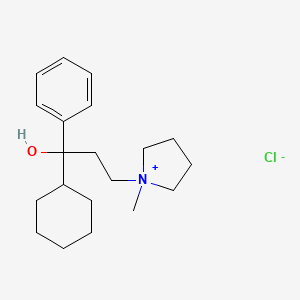
Closiramine aceturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CLOSIRAMINE ACETURATE is an antihistamine drug developed by Schering in the 1970s. It has been evaluated in phase 1 clinical trials on healthy volunteers . The compound is known for its potential therapeutic applications in various fields, including medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CLOSIRAMINE ACETURATE involves the reaction of 8-chloro-11-[2-(dimethylamino)ethyl]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with N-acetylglycine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
CLOSIRAMINE ACETURATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CLOSIRAMINE ACETURATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on biological systems and potential therapeutic applications.
Medicine: Evaluated for its antihistamine properties and potential use in treating allergic reactions.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
CLOSIRAMINE ACETURATE exerts its effects by targeting histamine receptors in the body. It acts as an antagonist to these receptors, blocking the action of histamine and thereby reducing allergic symptoms. The molecular pathways involved include the inhibition of histamine binding to its receptors, leading to decreased allergic responses .
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: Another antihistamine with similar properties.
Diphenhydramine: Known for its antihistamine effects and use in treating allergies.
Loratadine: A non-sedating antihistamine used for allergy relief.
Uniqueness
CLOSIRAMINE ACETURATE is unique due to its specific chemical structure and the combination of its antihistamine properties with other potential therapeutic effects. Its ability to target histamine receptors effectively makes it a valuable compound in the field of medicine .
Properties
CAS No. |
23256-09-9 |
|---|---|
Molecular Formula |
C22H28ClN3O3 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-acetamidoacetic acid;2-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21ClN2.C4H7NO3/c1-21(2)11-9-17-16-8-7-15(19)12-14(16)6-5-13-4-3-10-20-18(13)17;1-3(6)5-2-4(7)8/h3-4,7-8,10,12,17H,5-6,9,11H2,1-2H3;2H2,1H3,(H,5,6)(H,7,8) |
InChI Key |
OSAUSAZZRQEEES-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(=O)O.CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |
Canonical SMILES |
CC(=O)NCC(=O)O.CN(C)CCC1C2=C(CCC3=C1N=CC=C3)C=C(C=C2)Cl |
Key on ui other cas no. |
23256-09-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




